Piperidin-1-ylmethylenediphosphonic acid
Description
Properties
CAS No. |
32545-72-5 |
|---|---|
Molecular Formula |
C6H15NO6P2 |
Molecular Weight |
259.13 g/mol |
IUPAC Name |
[phosphono(piperidin-1-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C6H15NO6P2/c8-14(9,10)6(15(11,12)13)7-4-2-1-3-5-7/h6H,1-5H2,(H2,8,9,10)(H2,11,12,13) |
InChI Key |
JTLZXDRXWWHVHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Phosphorylation
A widely cited approach involves sequential nucleophilic substitution and phosphorylation steps. In a representative procedure, piperidine reacts with a chloromethyl-phosphonic acid precursor under alkaline conditions. For example:
- Reaction of piperidine with dichloromethylphosphonic acid in methanol at 50°C for 1 hour yields a piperidinylmethyl intermediate.
- Hydrolysis of the intermediate with aqueous sodium hydroxide facilitates the conversion of chloride groups to phosphonic acids.
This method, adapted from analogous syntheses of piperidine derivatives, achieves yields exceeding 90% when using excess piperidine (4:1 molar ratio) and methanol as the solvent. The product is purified via ether extraction and sodium sulfate drying, followed by charcoal filtration to remove residual impurities.
Multi-Step Synthesis via Sulfonate Intermediates
Patent literature describes a strategy avoiding hazardous reagents like triflic anhydride, which is critical for industrial scalability:
- Mesylation of a lactone precursor : 2,3-O-isopropylidene-L-lyxono-1,4-lactone is treated with methanesulfonyl chloride (MsCl) to introduce a sulfonate leaving group.
- Grignard addition : Methylmagnesium bromide reacts with the mesylated intermediate to form a tertiary alcohol.
- Phosphorylation : The alcohol undergoes phosphorylation using phosphorus oxychloride ($$ \text{POCl}_3 $$) followed by hydrolysis to yield the bisphosphonic acid.
This route, while lengthier, minimizes toxicity concerns and achieves an overall yield of 50–60%. Key advantages include the use of stable sulfonate intermediates and avoidance of azide reagents.
Optimization Strategies and Reaction Conditions
Solvent and Temperature Effects
- Methanol vs. Ethanol : Methanol enhances nucleophilicity in substitution reactions, achieving 98% conversion at 50°C. Ethanol, while less polar, may reduce byproduct formation in phosphorylation steps.
- Reaction Time : Prolonged heating (>2 hours) in acidic conditions risks decomposition of the phosphonic acid groups, necessitating precise timing.
Purification Techniques
- Ether Extraction : Effectively removes unreacted piperidine and inorganic salts.
- Activated Charcoal Filtration : Critical for decolorizing the crude product.
- Crystallization : Recrystallization from ethanol/water mixtures (3:1 v/v) yields high-purity crystals suitable for X-ray analysis.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: Piperidin-1-ylmethylenediphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atom or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
Piperidin-1-ylmethylenediphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of piperidin-1-ylmethylenediphosphonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuating glutamate-mediated excitatory neurotransmission . These interactions can lead to various pharmacological effects, including anticonvulsant and neuroprotective activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares piperidin-1-ylmethylenediphosphonic acid with key analogs in terms of structure, functional groups, applications, and research findings.
Methylenediphosphonic Acid (MDP)
- Structure : Simplest bisphosphonate with a methylene bridge (CH₂(PO₃H₂)₂).
- Key Functional Groups : Two phosphonic acid groups.
- Applications :
- Key Findings :
(1-Hydroxyethane-1,1-diyl)diphosphonic Acid (HEDP)
- Structure : Contains a hydroxyethyl group (C(CH₃)(OH)(PO₃H₂)₂).
- Key Functional Groups : Hydroxyl and phosphonic acid groups.
- Applications :
- Industrial Chelator : Prevents scale formation in water treatment.
- Radiopharmaceuticals : Competes with MDP in bone imaging but shows variable uptake efficiency .
- Key Findings :
- Higher bone uptake in some animal models compared to MDP, though clinical preference for MDP persists due to cost and stability .
Pyrophosphate (P₂O₇⁴⁻)
- Structure: Inorganic diphosphate with a P–O–P backbone.
- Key Functional Groups : Phosphate esters.
- Applications :
- Key Findings :
Imidodiphosphate
- Structure: Contains an imino group bridging two phosphonates (NH(PO₃H₂)₂).
- Key Functional Groups: Imino and phosphonic acid groups.
- Applications :
- Enzyme Inhibition : Mimics pyrophosphate in ATPase inhibition studies.
- meningitidis, highlighting structural specificity for MDP-like activity .
Zwitterionic (4-Benzylpiperidinium-1-ylmethyl)phosphonate
- Structure : Piperidinium ring linked to a phosphonate group (zwitterionic form).
- Key Functional Groups : Piperidinium cation, phosphonate anion.
- Applications: Material Science: Potential in hybrid inorganic-organic frameworks for catalysis or sensing .
- Key Findings :
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
